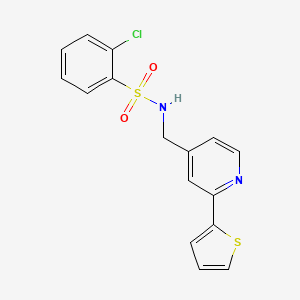

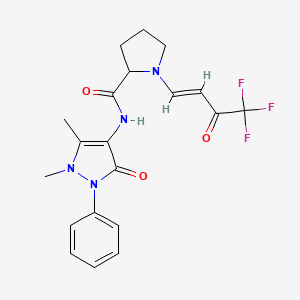

![molecular formula C23H18N4O3 B2931134 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide CAS No. 361173-83-3](/img/structure/B2931134.png)

3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide is a complex organic compound characterized by its unique triazatetracyclic structure.

Mecanismo De Acción

Target of Action

The primary targets of the compound, also known as “ChemDiv1_005103”, “Oprea1_398670”, “3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide”, “N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide”, or “HMS601H21”, are currently unknown

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Análisis Bioquímico

Biochemical Properties

The compound N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide has been found to exhibit inhibitory activities against α-glucosidase . This enzyme is crucial in the breakdown of carbohydrates, and inhibitors of α-glucosidase are used in the treatment of type 2 diabetes mellitus . The compound’s interaction with α-glucosidase is characterized by its high inhibitory potency, with IC50 values several times more potent than the standard drug .

Cellular Effects

The effects of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide on cells are primarily related to its inhibitory activity against α-glucosidase . By inhibiting this enzyme, the compound can potentially influence cellular metabolism, particularly the breakdown and absorption of carbohydrates. This could have significant effects on cell signaling pathways and gene expression related to energy metabolism .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide involves binding interactions with the enzyme α-glucosidase . This binding inhibits the enzyme’s activity, preventing the breakdown of carbohydrates and thus influencing cellular metabolism . Further evaluations including kinetic analysis, circular dichroism, fluorescence spectroscopy, and thermodynamic profile were carried out for the most potent compound .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against α-glucosidase, it is likely that the compound’s effects would be observable shortly after administration and would persist as long as the compound remains active in the system .

Metabolic Pathways

The specific metabolic pathways involving N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide are not clearly defined in the available literature. Given its inhibitory activity against α-glucosidase, it is likely involved in the metabolic pathways related to carbohydrate digestion .

Subcellular Localization

The subcellular localization of N-(benzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide is not clearly defined in the available literature. Given its activity against α-glucosidase, it may be localized in areas of the cell where this enzyme is active

Métodos De Preparación

The synthesis of 3,5-dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with specific aldehydes and ketones under controlled conditions. The reaction typically uses tetrahydrofuran (THF) as a solvent and may involve catalysts such as Au(I)/Ag(I) for efficient synthesis . Industrial production methods often employ microwave irradiation to expedite the reaction and improve yield .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like iodine or bromine

Aplicaciones Científicas De Investigación

3,5-Dimethoxy-N-{8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}benzamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex polycyclic compounds.

Biology: Investigated for its potential as an inhibitor of protein-protein interactions.

Medicine: Explored for its antimalarial and antiviral properties, particularly against HIV-1 protease

Industry: Utilized in the development of new materials with unique electronic properties.

Comparación Con Compuestos Similares

Similar compounds include other triazatetracyclic derivatives such as:

- 9,9-Dimethyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene

- 9-Butyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene

- 9-Phenyl-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene .

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Propiedades

IUPAC Name |

N-(benzimidazolo[1,2-c]quinazolin-6-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O3/c1-29-15-11-14(12-16(13-15)30-2)22(28)26-23-25-18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)27(21)23/h3-13H,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSAHGOJPGDMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

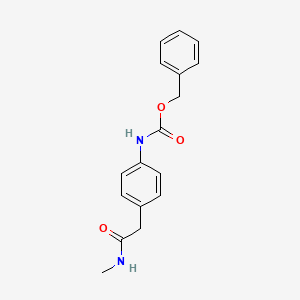

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate](/img/structure/B2931054.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-(2,3-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2931058.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)